molecular formula C10H13N5O5 B12198763 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12198763
M. Wt: 283.24 g/mol
InChI Key: TZQSUXPRDJLJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant importance in various scientific fields It is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a ribose sugar under acidic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature and pressure, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form an amino group.

    Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the imino group results in the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in cellular processes. It is known to interact with nucleic acids and proteins, making it a valuable tool for understanding molecular mechanisms in cells.

Medicine

In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, as well as its ability to modulate immune responses.

Industry

In the industrial sector, this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. It is known to bind to enzymes and nucleic acids, affecting their function and activity. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-9-pentofuranosyl-3,9-dihydro-6H-purin-6-one
  • 2-methyl-6-oxypurine riboside
  • 2-methylinosin
  • 2-methylthio-5’-inosinat

Uniqueness

What sets 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one apart from similar compounds is its specific structure and the presence of both hydroxyl and imino groups. This unique combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)

InChI Key

TZQSUXPRDJLJIF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.